ACID
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Description
“2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It is often used in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds with the Boc group can be achieved through various methods. One method involves the use of high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidin-2-yl group, which is a five-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon of the ring. The compound also contains a tert-butoxycarbonyl group, which is a carbamate-ester-based protecting group .
Chemical Reactions Analysis
The Boc group can be removed or deprotected under acidic conditions. For example, trifluoroacetic this compound can be used to remove the Boc group . This reaction is often used in peptide synthesis.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUHHGKTSJCZQO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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